molecular formula C15H20N4O B11085391 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11085391
M. Wt: 272.35 g/mol
InChI Key: POHYQJADCYPYFU-UHFFFAOYSA-N
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Description

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a cyanomethyl group, and a methylphenylacetamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with piperazine and cyanomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with different functional groups replacing the cyanomethyl group .

Scientific Research Applications

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H20N4O/c1-13-2-4-14(5-3-13)17-15(20)12-19-10-8-18(7-6-16)9-11-19/h2-5H,7-12H2,1H3,(H,17,20)

InChI Key

POHYQJADCYPYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC#N

Origin of Product

United States

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